

Independent Verification of 16-Anhydro Digitalin's Biological Activity: A Comparative Guide

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Compound of Interest

Compound Name: 16-Anhydro Digitalin

Cat. No.: B12361182

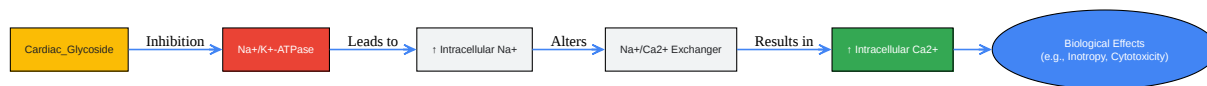
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted biological activity of **16-Anhydro Digitalin** with other well-characterized cardiac glycosides. Due to a lack of direct experimental data for **16-Anhydro Digitalin** in publicly available literature, this comparison relies on data from structurally related compounds to infer its potential activity profile. The primary mechanism of action for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump, leading to downstream effects on intracellular calcium concentration and, consequently, cellular processes like muscle contraction and apoptosis.

Core Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

Cardiac glycosides exert their biological effects by binding to and inhibiting the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.



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Caption: Mechanism of Action of Cardiac Glycosides.

Comparative Biological Activity

While specific data for **16-Anhydro Digitalin** is unavailable, we can infer its potential activity by examining related compounds. Gitoxigenin, a closely related cardenolide, and its derivatives provide insights into how modifications at the C16 position affect activity. For instance, the formylation of the 16 β -hydroxyl group of gitoxigenin has been shown to increase its Na⁺/K⁺-ATPase inhibitory potency by a factor of 41, making it five times more potent than digitoxigenin[1]. This suggests that the anhydro modification at C16 in **16-Anhydro Digitalin** likely has a significant impact on its biological activity.

Table 1: Comparative Inhibition of Na⁺/K⁺-ATPase by Cardiac Glycoside Aglycones

Compound	Relative Potency vs. Gitoxigenin	Reference
Gitaloxigenin	41x	[1]
Digitoxigenin	>1x	[1]
Ouabagenin	>1x	[1]
Digoxigenin	>1x	[1]
Gitoxigenin	1x	[1]
Diginatigenin	<1x	[1]

Table 2: Comparative Cytotoxicity of Cardiac Glycosides in Cancer Cell Lines

The cytotoxic effects of cardiac glycosides are a direct consequence of their Na⁺/K⁺-ATPase inhibitory activity, which can induce apoptosis. The following table compares the cytotoxic potency (IC₅₀) of several well-characterized cardiac glycosides across different cancer cell lines.

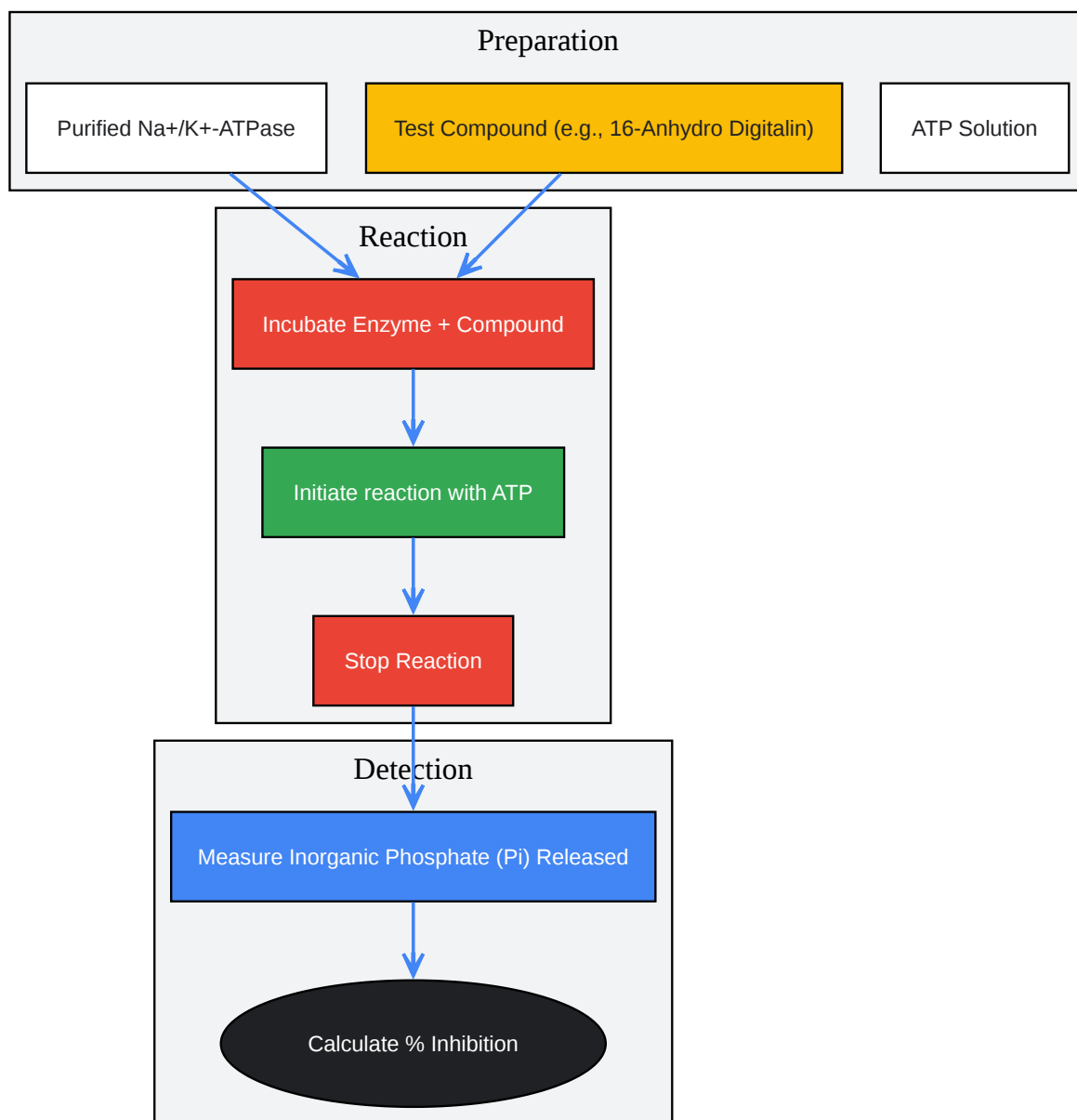
Compound	Cell Line	IC ₅₀ (nM)	Reference
Digitoxin	HeLa	2340 ± 3	[2]
Digitoxigenin-α-L-rhamno-pyranoside	HeLa	35.2 ± 1.6	[2]
Digitoxigenin-α-L-amiceto-pyranoside	HeLa	38.7 ± 1.3	[2]
Digitoxin	NCI-H460	49-357	[3]
Digitoxigenin-α-L-rhamno-pyranoside	NCI-H460	12-46	
Digitoxigenin-α-L-amiceto-pyranoside	NCI-H460	55	
(+)-Digoxin	A549, SK-OV-3, etc.	Varies	

Experimental Protocols

To facilitate independent verification and comparative studies, detailed protocols for key assays are provided below.

Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.



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Caption: Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay.

Methodology:

- **Enzyme Preparation:** Purified Na⁺/K⁺-ATPase from a suitable source (e.g., porcine cerebral cortex) is prepared and quantified.
- **Reaction Mixture:** The enzyme is pre-incubated with various concentrations of the test compound in a buffer containing MgCl₂, KCl, and NaCl.
- **Initiation:** The reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at 37°C for a defined period.
- **Termination:** The reaction is stopped, typically by the addition of a solution that denatures the enzyme.
- **Phosphate Detection:** The amount of inorganic phosphate released is determined colorimetrically.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (enzyme activity without inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

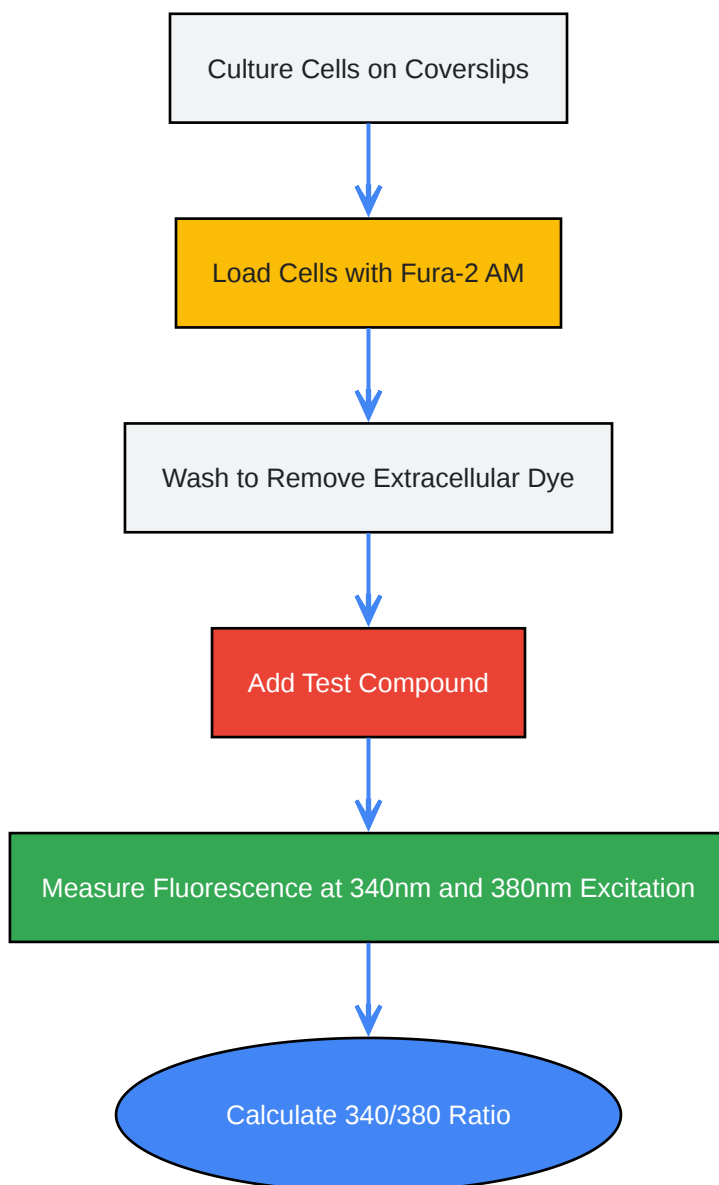
Methodology:

- **Cell Seeding:** Cells of a selected cancer line are seeded in a 96-well plate and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Incubation:** The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Intracellular Calcium Measurement (Fura-2 AM Assay)

This method uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration following treatment with a test compound.



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Caption: Workflow for Intracellular Calcium Measurement.

Methodology:

- Cell Preparation: Adherent cells are grown on coverslips.
- Dye Loading: Cells are incubated with Fura-2 AM, a cell-permeant ratiometric calcium indicator.
- De-esterification: The acetoxymethyl (AM) esters are cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.
- Baseline Measurement: The baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) is recorded.
- Compound Stimulation: The test compound is added, and the change in the fluorescence ratio is monitored over time.
- Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

Conclusion

While direct experimental data for **16-Anhydro Digitalin** remains elusive, the available information on structurally analogous cardiac glycosides provides a strong foundation for predicting its biological activities. It is anticipated that **16-Anhydro Digitalin** will exhibit inhibitory effects on the Na⁺/K⁺-ATPase, leading to cytotoxic effects in cancer cells and potentially positive inotropic effects in cardiac muscle. The provided experimental protocols offer a clear framework for the independent verification of these predicted activities and for conducting robust comparative studies with other cardiac glycosides. Further research is warranted to isolate or synthesize **16-Anhydro Digitalin** and directly quantify its biological performance.

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